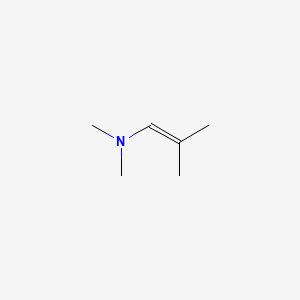

N,N,2-Trimethylprop-1-en-1-amin

Übersicht

Beschreibung

1-Propen-1-amine, N,N,2-trimethyl-, also known as N,N-dimethylallylamine, is a colorless liquid with a strong odor. It is a reactive compound that has been used in various research applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Synthese von Propargylaminen

Propargylamine: sind eine Klasse von Verbindungen mit bedeutenden pharmazeutischen und biologischen Eigenschaften. Die fragliche Verbindung kann bei der lösungsmittelfreien Synthese von Propargylaminen über A3- und KA2-Kupplungsreaktionen eingesetzt werden. Diese Methode ist besonders relevant für die Herstellung von Verbindungen, die gegen neurodegenerative Erkrankungen wie Parkinson und Alzheimer eingesetzt werden .

Behandlung neurodegenerativer Erkrankungen

Derivate von Propargylaminen, wie z. B. Pargylin, Rasagilin und Selegilin, werden zur Behandlung neurodegenerativer Erkrankungen eingesetzt. Diese Verbindungen wirken als Monoaminoxidase-Hemmer mit spezifischer Wirkung gegen MAO-B, die an Erkrankungen wie Alzheimer beteiligt ist. Die Struktur der Verbindung könnte modifiziert werden, um ihre neuroprotektiven und neurorestorativen Aktivitäten zu verbessern .

Antiapoptotische Funktionen

Die antiapoptotische Funktion von Propargylamin-Derivaten macht sie für symptomatische und neuroprotektive Behandlungen geeignet. Sie können die Apoptose verhindern, indem sie oxidativen Stress reduzieren und so die Mitochondrienmembranen stabilisieren. Diese Anwendung ist entscheidend für die Entwicklung von Therapien, die darauf abzielen, neuronale Zellen vor programmiertem Zelltod zu schützen .

Krebsbehandlung

In der Krebsforschung wurden Propargylamin-Derivate als Inhibitoren der Lysin-spezifischen Demethylase-1 (LSD-1) identifiziert. Bei gleichzeitiger Anwendung mit Chemotherapeutika können diese Verbindungen die LSD-1-Hemmung verstärken, was zu induzierter Seneszenz und Wachstumshemmung von Krebszellen führt. Die Fähigkeit der Verbindung, die Prolin-5-Carboxylat-Reduktase-1 (PYCR1) zu hemmen, macht sie auch zu einem Kandidaten für Krebsbehandlungsstrategien .

Diabetes-Management

Pargylin, ein Derivat von Propargylamin, wird zur Behandlung von Typ-1-Diabetes eingesetzt. Als Monoaminoxidase-Hemmer hat es Auswirkungen auf die Behandlung der mit Diabetes verbundenen kardiovaskulären Komplikationen. Die Struktur der Verbindung könnte optimiert werden, um ihre Wirksamkeit bei der Diabetes-Behandlung zu verbessern .

Chemische Synthese und Katalyse

Die Verbindung kann an verschiedenen chemischen Syntheseprozessen beteiligt sein, einschließlich der Umwandlung von Carbonsäuren zu Säurechloriden unter neutralen Bedingungen. Diese Anwendung ist im Bereich der organischen Synthese von Bedeutung, wo die Verbindung als Katalysator oder Zwischenprodukt bei der Bildung komplexerer Moleküle wirken kann .

Wirkmechanismus

Mode of Action

It is known that the compound can act as an acid halogenation reagent, enabling the conversion of carboxylic acids into the corresponding chlorides under strictly neutral conditions .

Biochemical Pathways

It is suggested that the compound may be involved in the halogenation of carboxylic acids

Result of Action

As an acid halogenation reagent, it is known to convert carboxylic acids into the corresponding chlorides

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-Propen-1-amine, N,N,2-trimethyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acid halogenation reagents, enabling the conversion of carboxylic acids into corresponding chlorides under neutral conditions . This interaction is crucial for various synthetic processes in biochemical research.

Cellular Effects

The effects of 1-Propen-1-amine, N,N,2-trimethyl- on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . Additionally, it may cause respiratory irritation, further highlighting its impact on cellular processes.

Molecular Mechanism

At the molecular level, 1-Propen-1-amine, N,N,2-trimethyl- exerts its effects through various mechanisms. It acts as an acid halogenation reagent, facilitating the conversion of carboxylic acids into chlorides . This process involves binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to interact with specific enzymes and proteins is central to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Propen-1-amine, N,N,2-trimethyl- change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it is light-sensitive and may degrade over time, affecting its efficacy and safety in biochemical experiments . Long-term exposure to the compound can lead to significant changes in cellular processes, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of 1-Propen-1-amine, N,N,2-trimethyl- vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and severe adverse reactions. For instance, high doses have been associated with severe skin burns, eye damage, and respiratory irritation . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research.

Metabolic Pathways

1-Propen-1-amine, N,N,2-trimethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in acid halogenation reactions highlights its involvement in synthetic metabolic pathways . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1-Propen-1-amine, N,N,2-trimethyl- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments affect its activity and function. For example, its ability to cause severe skin burns and eye damage suggests that it can penetrate and accumulate in these tissues .

Eigenschaften

IUPAC Name |

N,N,2-trimethylprop-1-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2)5-7(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSJXWLJYTXOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219118 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6906-32-7 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propen-1-amine,N,2-trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC93894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.